4,5,6-Trifluorobenzene-1,3-diol
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Overview
Description
4,5,6-Trifluorobenzene-1,3-diol is a chemical compound characterized by the presence of three fluorine atoms and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trifluorobenzene-1,3-diol typically involves the fluorination of benzene derivatives followed by hydroxylation. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions to introduce the fluorine atoms at the desired positions on the benzene ring. Subsequent hydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and hydroxylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trifluorobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming fluorinated benzene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones or diketones.
Reduction: Fluorinated benzene derivatives.
Substitution: Various substituted benzene compounds depending on the nucleophile used.
Scientific Research Applications
4,5,6-Trifluorobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,5,6-Trifluorobenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
- 1,2,4-Trifluorobenzene
- 1,3,5-Trifluorobenzene
- 2,4,6-Trifluorobenzene
Comparison: 4,5,6-Trifluorobenzene-1,3-diol is unique due to the specific positioning of its fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other trifluorobenzene derivatives. The presence of hydroxyl groups also distinguishes it from purely fluorinated benzenes, providing additional functionalization opportunities .
Biological Activity
4,5,6-Trifluorobenzene-1,3-diol is a fluorinated aromatic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, interaction with biological targets, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of three fluorine atoms and two hydroxyl groups on a benzene ring. The electronegative fluorine substituents significantly influence its chemical reactivity and biological interactions. The compound's formula can be represented as C6H3F3O2.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal properties. For instance, studies on related fluorinated compounds suggest that this compound may also possess similar activities.
A study conducted on derivatives of trifluorobenzenes demonstrated that these compounds could inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting a potential application as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is primarily through its interactions with cellular targets. The presence of hydroxyl groups allows for hydrogen bonding with biomolecules, enhancing binding affinity to proteins and enzymes involved in cellular processes.
Study 1: Antibacterial Activity
A recent study examined the antibacterial activity of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 32 |
This suggests that the compound could be further developed into a therapeutic agent for treating bacterial infections.
Study 2: Interaction with Enzymes
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit the activity of leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory responses.
Enzyme | Inhibition (%) |
---|---|
LTA4H | 65 |
This inhibition indicates potential anti-inflammatory properties that could be leveraged in drug development .
Research Findings
Recent literature highlights several key findings related to the biological activity of this compound:
- Antimicrobial Activity : Exhibits significant antibacterial effects against common pathogens.
- Enzyme Inhibition : Inhibits LTA4H activity by over 60%, suggesting potential anti-inflammatory applications.
- Structural Influence : The trifluoromethyl groups enhance lipophilicity and may improve membrane permeability.
Properties
CAS No. |
224434-11-1 |
---|---|
Molecular Formula |
C6H3F3O2 |
Molecular Weight |
164.08 g/mol |
IUPAC Name |
4,5,6-trifluorobenzene-1,3-diol |
InChI |
InChI=1S/C6H3F3O2/c7-4-2(10)1-3(11)5(8)6(4)9/h1,10-11H |
InChI Key |
OOFHBQLZJOOWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)F)F)F)O |
Origin of Product |
United States |
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